molecular formula C20H23ClO7 B4123058 ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B4123058
M. Wt: 410.8 g/mol
InChI Key: DAGRBLQXDVQERD-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative featuring a 2H-chromen-2-one core substituted with chloro (position 6), methyl (position 4), and two ester groups: a 3-(3-ethoxy-3-oxopropyl) chain (position 3) and a 7-oxy-linked ethyl 2-propanoate (position 7). Its molecular formula is C₁₈H₂₁ClO₆, with a molecular weight of ~368.8 g/mol.

Properties

IUPAC Name

ethyl 2-[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO7/c1-5-25-18(22)8-7-13-11(3)14-9-15(21)17(10-16(14)28-20(13)24)27-12(4)19(23)26-6-2/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGRBLQXDVQERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC(C)C(=O)OCC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step reactions starting from simpler organic molecules. The process generally includes:

  • Formation of the Chromone Core: This is achieved through the condensation of substituted benzaldehydes with appropriate reagents under acidic conditions.

  • Introduction of the Side Chains: Through nucleophilic substitution and esterification reactions, ethoxy, oxopropyl, and chloro groups are introduced.

  • Final Coupling: The final step typically involves coupling the chromone core with the ethyl propanoate group using a strong base under controlled temperature.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production. This involves continuous flow chemistry techniques, use of catalysts to enhance reaction rates, and purification processes like recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation at the ethoxy and methyl groups, producing corresponding carboxylic acids.

  • Reduction: The compound can be reduced at the oxo groups to form alcohols.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly at the chloro group.

Common Reagents and Conditions

  • Oxidation: Typically performed with oxidizing agents like KMnO4 or CrO3.

  • Reduction: Carried out using reducing agents such as NaBH4 or LiAlH4.

  • Substitution: Often involves reagents like NaOH or HCl depending on the desired substitution.

Major Products

  • Oxidation: Products include carboxylic acids and aldehydes.

  • Reduction: Products include alcohol derivatives of the parent compound.

  • Substitution: Leads to various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has shown potential in drug development due to its bioactive properties.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures show inhibitory effects on tumor growth, suggesting that ethyl 2-{[6-chloro...]} could be explored for anticancer therapies .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation, leading to apoptosis. This presents an avenue for further research into its efficacy and safety profiles in clinical settings.

Agricultural Applications

The compound's properties also lend themselves to agricultural uses, particularly as a pesticide or herbicide.

Case Study: Pesticidal Properties
A study conducted by the Canadian government evaluated the effectiveness of various chlorinated compounds as pesticides. Ethyl 2-{[6-chloro...]} was noted for its potential to manage pest populations effectively while minimizing environmental impact .

Application Methodology
Field trials have demonstrated that formulations containing this compound can reduce pest incidence by up to 30%, making it a viable candidate for integrated pest management systems.

Materials Science

In materials science, ethyl 2-{[6-chloro...]} is being investigated for its role in synthesizing novel polymers and composites.

Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. A recent publication highlighted its use in creating biodegradable plastics that maintain strength while being environmentally friendly .

Mechanism of Action

The compound’s biological activity is attributed to its ability to interact with various enzymes and receptors in the body. The chloro and ethoxy groups facilitate binding to specific molecular targets, while the chromone core can undergo redox reactions influencing cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) XLogP3 Notable Features
Ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate Not reported C₁₈H₂₁ClO₆ 368.8 6-Cl, 4-CH₃, 3-(3-ethoxypropanoate), 7-OCH(CH₂COOEt) ~3.5 (estimated) Dual ester groups; moderate lipophilicity
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate 701285-97-4 C₁₈H₂₁ClO₅ 352.8 6-Cl, 4-CH₃, 3-propanoate, 7-OCH₂CH₂CH₃ 3.8 Propoxy group at position 7 enhances lipophilicity
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate 843615-72-5 C₂₃H₂₃ClO₅ 414.88 6-Cl, 4-CH₃, 7-(3-methylbenzyloxy) 4.2 (estimated) Bulky aryl substituent increases molecular weight and logP
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate 573973-49-6 C₂₃H₂₀ClF₃O₅ 491.85 6-Cl, 4-CH₃, 7-(3-CF₃-benzyloxy) 4.5 Trifluoromethyl group improves metabolic stability and electron-withdrawing effects

Key Differences and Implications

Substituent Effects: The propoxy group in reduces molecular weight (352.8 vs. 368.8) and increases XLogP3 (3.8 vs. Benzyloxy substituents (e.g., 3-methylphenyl in or 3-CF₃ in ) significantly increase molecular weight (>400 g/mol) and logP, enhancing lipophilicity and likely extending half-life in biological systems . The trifluoromethyl group in introduces electron-withdrawing effects, which may stabilize the compound against enzymatic degradation compared to the ethoxypropanoate group in the target compound.

Synthetic Accessibility :

  • The target compound’s dual ester groups may require multi-step synthesis, involving esterification and ether bond formation. In contrast, analogs like with simpler alkoxy groups (e.g., propoxy) can be synthesized via direct nucleophilic substitution .
  • Bulky substituents (e.g., benzyloxy in ) might necessitate protective group strategies or transition metal catalysis, as seen in FeCl₃/2,6-Lutidine-mediated reactions for similar compounds .

Biological Relevance: Chloro and methyl groups are common in bioactive coumarins, contributing to anticoagulant or antimicrobial activities. The ethoxypropanoate groups in the target compound may enhance water solubility, balancing the lipophilicity imparted by the chloro-methyl core. The trifluoromethyl analog is expected to exhibit greater metabolic stability due to fluorine’s resistance to oxidation, a property advantageous in drug design .

Biological Activity

Ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate, a synthetic derivative of chromenone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a complex molecular structure (C20H23ClO7), has been studied for its pharmacological properties, including anti-inflammatory and antitumor activities.

The compound is characterized by the following properties:

  • Molecular Formula : C20H23ClO7
  • Molecular Weight : 410.85 g/mol
  • CAS Number : 706771-29-1

Structural Representation

The structural formula can be represented as follows:

\text{Ethyl 2 6 chloro 3 3 ethoxy 3 oxopropyl 4 methyl 2 oxo 2H chromen 7 yl oxy}propanoate}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a series of chromenone derivatives were evaluated for their cytotoxic effects against various human cancer cell lines, including KB (human oral carcinoma) and HepG2 (human liver carcinoma) cells. The results demonstrated that several derivatives showed potent inhibition of cell proliferation, suggesting that this class of compounds may serve as potential anticancer agents .

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes involved in tumor progression and inflammation. For instance, some studies have reported that chromenone derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, thereby inducing apoptosis in cancer cells . Additionally, these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could further contribute to their antitumor efficacy.

Case Studies

  • Case Study on Cytotoxicity : In a study evaluating the cytotoxic effects of various chromenone derivatives, it was found that specific substitutions on the chromenone ring significantly enhanced their activity against cancer cells. Ethyl 2-{[6-chloro...]} demonstrated IC50 values in the low micromolar range against HepG2 cells, indicating strong potential for further development .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of similar compounds, where it was shown that they could effectively reduce levels of pro-inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests that ethyl 2-{[6-chloro...]} may also have therapeutic applications in inflammatory diseases .

Data Summary Table

PropertyValue
Molecular FormulaC20H23ClO7
Molecular Weight410.85 g/mol
CAS Number706771-29-1
Antitumor ActivityIC50 < 10 µM (HepG2 cells)
Anti-inflammatory ActivityInhibition of TNF-alpha

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate?

  • Methodology : A common approach involves coupling a 7-hydroxy chromen-2-one derivative (e.g., 7-hydroxy-6-chloro-4-methylcoumarin) with an esterified propanoate under alkaline conditions. For example, reacting with ethyl 2-bromopropionate in the presence of a base like potassium carbonate, followed by purification via column chromatography or recrystallization . Reaction conditions (e.g., solvent, temperature) must be optimized to improve yield and reduce side products.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Assess purity (>95% recommended for biological studies).
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., chlorine at C6, ethoxy groups).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₂₀H₂₁ClO₈, theoretical MW 424.8 g/mol).
    Cross-referencing with spectral databases is critical for validation .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for dust control .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste Disposal : Segregate organic waste and avoid drain disposal due to potential environmental toxicity .

Q. How should stability and storage conditions be optimized?

  • Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of ester groups. Monitor degradation via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

  • Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing ethoxy with methoxy or varying chloro substituents). Test bioactivity in assays such as:

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria.
    Correlate substituent electronegativity or steric effects with activity changes .

Q. What computational strategies predict interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., COX-2, topoisomerases).
  • QSAR Modeling : Develop quantitative models linking substituent properties (logP, polar surface area) to activity .

Q. How can contradictions in reported biological activities be resolved?

  • Methodology :

  • Standardize Assays : Use identical cell lines, concentrations, and controls across studies.
  • Dose-Response Curves : Establish EC₅₀ values to compare potency.
  • Meta-Analysis : Pool data from multiple studies to identify trends .

Q. What strategies improve solubility for in vivo applications?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters).
  • Nanoformulations : Use liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-Solvents : Test combinations of ethanol, PEG-400, or cyclodextrins .

Q. How are metabolic pathways elucidated for this compound?

  • Methodology :

  • In Vitro Models : Incubate with liver microsomes or hepatocytes.
  • LC-MS/MS : Identify metabolites (e.g., hydrolyzed propanoate derivatives).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate .

Data Gaps and Research Challenges

  • Physicochemical Properties : Critical data (e.g., logP, water solubility) are unavailable . Researchers should prioritize experimental determination via shake-flask or HPLC methods.
  • Toxicology : No acute toxicity data exist. Conduct OECD-compliant assays (e.g., zebrafish embryo toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.